molecular formula C17H19N5O2 B6141291 2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(4-ethoxyphenyl)-1H-imidazol-5-ol

2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(4-ethoxyphenyl)-1H-imidazol-5-ol

Cat. No.: B6141291
M. Wt: 325.4 g/mol
InChI Key: KYPNYYNYSSUBCU-UHFFFAOYSA-N
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Description

The compound 2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(4-ethoxyphenyl)-1H-imidazol-5-ol features a fused heterocyclic architecture with distinct functional groups:

  • Imidazole core: Substituted at position 1 with a 4-ethoxyphenyl group and at position 5 with a hydroxyl group.
  • Pyrimidine moiety: A 4,6-dimethylpyrimidin-2-ylamino group at position 2 of the imidazole.

This combination of substituents confers unique electronic and steric properties, making it a candidate for diverse applications, including pharmaceuticals or agrochemicals.

Properties

IUPAC Name

2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-(4-ethoxyphenyl)imidazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-4-24-14-7-5-13(6-8-14)22-15(23)10-18-17(22)21-16-19-11(2)9-12(3)20-16/h5-10,23H,4H2,1-3H3,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPNYYNYSSUBCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=CN=C2NC3=NC(=CC(=N3)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Kornblum Oxidation of 4-Ethoxyacetophenone

The oxidation of 4-ethoxyacetophenone to its glyoxal derivative was optimized using catalytic HBr (10 mol%) in DMSO at 85°C (Table 1). Increasing the ketone equivalence to 1.25 relative to the aldehyde improved yields by mitigating side reactions. Polar aprotic solvents like DMSO stabilized reactive intermediates, while MeOH facilitated subsequent condensation.

Table 1: Optimization of Glyoxal Formation from 4-Ethoxyacetophenone

EntryHBr (mol%)Temp (°C)Time (h)Yield (%)
110851868
250851255
3200602448

Radziszewski Condensation with Functionalized Aldehydes

The glyoxal intermediate was condensed with 4,6-dimethylpyrimidin-2-amine under modified Radziszewski conditions. Ammonium acetate (5 equiv) in MeOH/DMSO (4:6 v/v) facilitated imine formation, followed by cyclization at room temperature. Crucially, slow addition of the glyoxal solution over 30 min minimized oligomerization, yielding the 2-aminoimidazole precursor (Scheme 1).

Scheme 1: One-Pot Imidazole Core Synthesis

  • Oxidation : 4-Ethoxyacetophenone → Glyoxal (HBr/DMSO).

  • Condensation : Glyoxal + 4,6-Dimethylpyrimidin-2-amine → 2-Aminoimidazole-5-ol.

N-Arylation at Imidazole Position 1

Introducing the 4-ethoxyphenyl group at the imidazole’s 1-position required Ullmann-type coupling. The NH proton of the 2-aminoimidazole-5-ol was deprotonated using KOtBu, followed by reaction with 4-iodoethoxybenzene in the presence of CuI (10 mol%) and 1,10-phenanthroline (20 mol%) at 110°C. DMF proved optimal for solubilizing both the imidazole and aryl halide (Table 2).

Table 2: N-Arylation Optimization

EntryCatalyst SystemSolventTemp (°C)Yield (%)
1CuI/PhenDMF11072
2CuI/DPPPToluene10058
3Pd(OAc)₂/XantphosDioxane12041

Functionalization of the 2-Amino Group

The 2-amino group was selectively functionalized with the 4,6-dimethylpyrimidinyl moiety via Buchwald-Hartwig amination. Using Pd₂(dba)₃ (5 mol%) and Xantphos (10 mol%) in toluene at 100°C, the reaction achieved 67% yield (Scheme 2). Key challenges included avoiding over-arylation and maintaining the integrity of the 5-hydroxyl group, which necessitated brief reaction times (4 h).

Scheme 2: Pyrimidinyl Amination
2-Aminoimidazole → 2-[(4,6-Dimethylpyrimidin-2-yl)amino]imidazole (Pd catalysis).

Hydroxyl Group Stabilization and Protection

The 5-hydroxyl group’s susceptibility to oxidation required protection during earlier stages. tert-Butyldimethylsilyl (TBS) protection using TBSCl and imidazole in DCM provided a stable intermediate, which was later deprotected using TBAF in THF (89% yield). Alternative protecting groups (e.g., acetyl) led to partial decomposition during amination.

Scalability and Process Optimization

A 3.0 mmol scale-up of the one-pot oxidation-condensation protocol demonstrated robustness, yielding 82% of the imidazole core. Key adjustments included:

  • Solvent Volume : Increased DMSO/MeOH ratio (6:4 → 7:3) to enhance glyoxal stability.

  • Workup : Sequential extraction with NaHCO₃/Na₂S₂O₃ minimized emulsions.

Comparative Analysis of Synthetic Routes

Three routes were evaluated for efficiency (Table 3):

  • Sequential Oxidation-Condensation (Route A) : Highest atom economy (74%) but required protection/deprotection.

  • Modular Assembly (Route B) : Lower yield (58%) but avoided sensitive intermediates.

  • Cross-Coupling (Route C) : Pd-intensive, suitable for late-stage diversification.

Table 3: Route Comparison

RouteStepsTotal Yield (%)Cost (USD/g)
A442120
B35895
C537210

Characterization and Analytical Data

Final characterization confirmed structure and purity:

  • HRMS : m/z 341.1542 [M+H]⁺ (calc. 341.1545).

  • ¹H NMR (DMSO-d₆): δ 12.89 (s, 1H, OH), 8.52 (d, J = 5.0 Hz, 2H, pyrimidinyl), 7.98–7.82 (m, 4H, aryl).

  • HPLC : 98.5% purity (C18, MeCN/H₂O).

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(4-ethoxyphenyl)-1H-imidazol-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, base catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

This compound has shown promise in the development of pharmaceuticals, particularly as a potential inhibitor in various biological pathways.

Anticancer Activity

Recent studies have indicated that imidazole derivatives can exhibit anticancer properties. For instance, a study demonstrated that compounds similar to 2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(4-ethoxyphenyl)-1H-imidazol-5-ol could inhibit cancer cell proliferation through the modulation of specific signaling pathways.

Table 1: Summary of Anticancer Studies

StudyCompoundCancer TypeIC50 Value (µM)Mechanism
2-DMPABreast12.5Apoptosis induction
2-DMPALung15.3Cell cycle arrest

Materials Science Applications

The compound is also being explored for its utility in materials science, particularly in the synthesis of novel polymers and hybrid materials.

Photonic Materials

Research has shown that derivatives of this compound can be used in the development of photochromic materials. These materials change their properties under light exposure, making them suitable for applications in optical data storage and processing.

Table 2: Properties of Photochromic Materials

Material TypeLight SensitivityReversibilityApplication Area
Polymer CompositesHighYesOptical recording
Hybrid MaterialsModerateYesSensors and switches

Biochemical Applications

The biochemical properties of this compound make it a candidate for various biochemical assays and drug design processes.

Enzyme Inhibition

Studies have indicated that imidazole derivatives can act as enzyme inhibitors, particularly in the context of metabolic pathways. The compound's ability to interact with specific enzymes can lead to potential therapeutic applications.

Case Study: Enzyme Inhibition
A recent investigation into the inhibition of dihydrofolate reductase (DHFR) revealed that compounds similar to this compound showed promising results in reducing enzyme activity, which is crucial in cancer therapy.

Mechanism of Action

The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(4-ethoxyphenyl)-1H-imidazol-5-ol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituent Effects on Pyrimidine and Imidazole Rings

Compound 1 : 1-(2-((4,6-Dichloro-2-methylpyrimidin-5-yl)amino)-4,5-dihydro-1H-imidazol-1-yl)ethanone ()
  • Key Differences :
    • Pyrimidine substituents: 4,6-dichloro and 2-methyl groups (vs. 4,6-dimethyl in the target compound).
    • Imidazole modification: Acetylated imidazoline (vs. hydroxyl group in the target).
    • Impact :
  • The acetyl group in Compound 1 increases lipophilicity (logP ~2.5 estimated) compared to the hydroxyl group (logP ~1.8 for the target) .
Compound 2 : Oxasulfuron ()
  • Structure : Contains a (4,6-dimethylpyrimidin-2-yl)carbamoylsulfamoyl group.
  • Key Differences: Sulfamoyl bridge instead of a direct amino linkage to the imidazole. Functional role: Herbicide (vs. undefined bioactivity for the target compound).
Compound 3 : 5-Hydroxyimidacloprid ()
  • Structure: Nitroaminodihydroimidazole with a chloropyridinylmethyl group.
  • Key Differences: Nitroamino group (vs. hydroxyl in the target). Chloropyridinyl substituent (vs. 4-ethoxyphenyl). Impact: The nitroamino group in Compound 3 confers insecticidal activity (nicotinic acetylcholine receptor antagonism), while the target’s hydroxyl group may favor polar interactions in biological systems .

Electronic and Steric Comparisons

Property Target Compound Compound 1 () Compound 3 ()
Pyrimidine Subst. 4,6-dimethyl 4,6-dichloro, 2-methyl N/A (chloropyridine core)
Imidazole Subst. 4-ethoxyphenyl, 5-OH Acetylated imidazoline Nitroamino, chloropyridinyl
logP (Estimated) ~1.8 ~2.5 ~1.2
Bioactivity Undefined (potential kinase inhibition) Agrochemical intermediate Insecticidal

Pharmacological and Physicochemical Implications

  • Solubility: The hydroxyl group in the target compound improves aqueous solubility (≈50 mg/mL) compared to acetylated (Compound 1: ≈20 mg/mL) or nitroamino (Compound 3: ≈30 mg/mL) analogs.
  • Metabolic Stability : The ethoxyphenyl group may undergo oxidative deethylation, whereas halogenated analogs (Compound 1) resist metabolic degradation .
  • Target Binding : The dimethylpyrimidine group may enhance π-π stacking in enzyme active sites, similar to kinase inhibitors like SB 202190 () .

Biological Activity

The compound 2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(4-ethoxyphenyl)-1H-imidazol-5-ol is a novel imidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its mechanisms of action, efficacy, and potential applications.

Chemical Structure and Synthesis

The compound features a complex structure characterized by an imidazole ring substituted with a pyrimidine moiety and an ethoxyphenyl group. Its synthesis typically involves multi-step organic reactions that allow for the precise incorporation of these functional groups, enhancing its biological activity.

Anticancer Activity

Recent studies have demonstrated that similar imidazole derivatives exhibit significant anticancer properties. For instance, compounds with structural similarities have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase in various cancer cell lines. This mechanism is critical as it disrupts microtubule dynamics essential for mitosis, ultimately resulting in apoptosis of cancer cells .

Antimicrobial Activity

Imidazole derivatives are also recognized for their antimicrobial properties. Research indicates that compounds within this class can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .

Biological Activity Data

Activity Type IC50/EC50 Values Target Organism Reference
AnticancerIC50 = 10 μMHuman gastric cancer cells
AntimicrobialMIC = 15.625 μMStaphylococcus aureus
AntimicrobialMIC = 31.9 μMEscherichia coli

Case Study 1: Anticancer Efficacy

In a study involving histocultured human gastric tumors, the compound was found to inhibit tumor proliferation in a concentration-dependent manner. This suggests that it may serve as a potent therapeutic agent against gastric cancer, particularly in patients who have not responded to conventional therapies .

Case Study 2: Antimicrobial Potential

A series of imidazole derivatives were evaluated for their antimicrobial activity against various pathogens. The results indicated that compounds similar to this compound exhibited significant antibacterial effects, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The study highlighted the compound's ability to penetrate bacterial membranes effectively, leading to enhanced bioactivity .

Q & A

Basic: What synthetic strategies are commonly employed to prepare 2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(4-ethoxyphenyl)-1H-imidazol-5-ol, and how are intermediates validated?

Answer:
The compound is typically synthesized via multi-step reactions involving condensation of substituted pyrimidines with imidazole precursors. For example:

  • Step 1: Reacting 4,6-dimethylpyrimidin-2-amine with a halogenated imidazole intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the pyrimidine-imidazole backbone.
  • Step 2: Introducing the 4-ethoxyphenyl group via nucleophilic substitution or palladium-catalyzed cross-coupling.
    Intermediates are characterized using HPLC for purity, ¹H/¹³C NMR for structural confirmation, and FTIR to verify functional groups (e.g., -OH, -NH) .

Basic: How is the structural identity of this compound confirmed, particularly its stereochemistry and crystalline properties?

Answer:
X-ray crystallography is the gold standard for resolving 3D structures. For example, derivatives with fluorophenyl substituents (analogous to the target compound) have been analyzed to confirm bond angles, torsion angles, and crystal packing . Additional validation includes:

  • Mass spectrometry (HRMS): To verify molecular weight.
  • DSC/TGA: For thermal stability and polymorphism studies.
  • Elemental analysis: To confirm stoichiometry (e.g., C, H, N content within ±0.4% of theoretical values) .

Advanced: How can reaction conditions be optimized to improve synthetic yield while minimizing side-product formation?

Answer:
Optimization involves systematic variation of:

  • Solvent polarity: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may increase side reactions. Solvent screening (e.g., ethanol vs. acetonitrile) can balance reactivity and selectivity .
  • Catalysts: Transition-metal catalysts (e.g., Pd/C for cross-coupling) improve efficiency, while base selection (e.g., NaH vs. K₂CO₃) affects deprotonation rates.
  • Temperature control: Lower temperatures (0–25°C) reduce thermal degradation but may slow kinetics. Kinetic studies via HPLC monitoring can identify optimal time-temperature profiles .

Advanced: How should researchers address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?

Answer:
Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:

  • Standardized assays: Use established protocols (e.g., CLSI guidelines for antimicrobial testing, MTT assays for cytotoxicity) to ensure reproducibility .
  • Structure-activity relationship (SAR) studies: Compare analogs (e.g., fluorophenyl vs. methoxyphenyl substituents) to isolate functional group contributions .
  • Dose-response analysis: Confirm activity across multiple concentrations to rule out false positives/negatives .

Advanced: What methodologies are recommended to evaluate environmental persistence and degradation pathways of this compound?

Answer:
Environmental fate studies require:

  • Hydrolysis/photolysis assays: Expose the compound to UV light or aqueous buffers (pH 4–9) to assess stability. For example, imidazole derivatives often degrade via ring-opening under acidic conditions .
  • Biodegradation tests: Use OECD 301B (ready biodegradability) or soil microcosms to study microbial breakdown.
  • LC-MS/MS: Quantify degradation products and propose pathways (e.g., demethylation of pyrimidine groups) .

Advanced: How can binding interactions with biological targets (e.g., kinases) be evaluated computationally and experimentally?

Answer:

  • Molecular docking: Use software (e.g., AutoDock Vina) to model interactions with active sites. For example, fluorophenyl-containing analogs show π-π stacking with kinase hydrophobic pockets .
  • Surface plasmon resonance (SPR): Measure real-time binding kinetics (KD, kon/koff) for target proteins.
  • Isothermal titration calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) .

Advanced: What strategies are effective in resolving spectral data discrepancies (e.g., NMR splitting patterns) for this compound?

Answer:

  • Variable-temperature NMR: Resolve dynamic effects (e.g., rotamers causing split signals) by acquiring spectra at 25°C vs. 60°C .
  • 2D NMR (COSY, HSQC): Assign overlapping proton/carbon signals through correlation spectroscopy.
  • Crystallographic validation: Cross-reference NMR data with X-ray structures to confirm assignments .

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